Polymer Bandgap Reduction: Direct Ketone-TT Incorporation Enables 0.48 eV Lower Bandgap vs. Thiophene-Bridged TT Variant
When copolymerized with dithienosilole (DTS) via Stille polycondensation, the target compound yields PDTSTT, which exhibits an electrochemical bandgap of 1.54 eV and a HOMO energy level of −5.47 eV. In the same study, the analog polymer PDTSDTTT—incorporating additional thiophene bridges between the TT-ketone unit and DTS—shows a significantly wider bandgap of 2.02 eV and a shallower HOMO of −5.37 eV [1]. The 0.48 eV bandgap reduction achieved by direct incorporation of the target monomer translates to broader solar spectrum absorption, a primary driver of short-circuit current density (Jsc) in OPV devices.
| Evidence Dimension | Electrochemical bandgap of derived D–A copolymer |
|---|---|
| Target Compound Data | PDTSTT polymer: bandgap = 1.54 eV, HOMO = −5.47 eV |
| Comparator Or Baseline | PDTSDTTT polymer (thiophene-bridged TT variant): bandgap = 2.02 eV, HOMO = −5.37 eV |
| Quantified Difference | Δ bandgap = −0.48 eV (24% lower); Δ HOMO = −0.10 eV (deeper) |
| Conditions | Cyclic voltammetry; polymers synthesized via Stille coupling of target monomer with distannyl-DTS comonomer (Chen et al., Chin. J. Chem. 2013) |
Why This Matters
A 0.48 eV lower bandgap directly expands the polymer absorption window into the near-IR region, enabling higher photocurrent generation—this is a quantifiable performance advantage over the thiophene-bridged TT analog.
- [1] Chen, L.; Cai, S.; Wang, X.; Chen, Y. Novel Donor-Acceptor Copolymers Based on Dithienosilole and Ketone Modified Thieno[3,4-b]thiophene for Photovoltaic Application. Chin. J. Chem. 2013, 31 (11), 1455–1462. DOI: 10.1002/cjoc.201300524. View Source
